rac 8-Hydroxy Efavirenz
Beschreibung
Contextualization within Efavirenz (B1671121) Metabolism Pathways
Efavirenz (EFV) undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, before being excreted from the body. drugbank.comscielo.br This biotransformation process involves several pathways, leading to a variety of hydroxylated metabolites which are subsequently conjugated, typically with glucuronic acid, to facilitate elimination in the urine. drugbank.compharmgkb.org
The main metabolic routes for Efavirenz are:
8-hydroxylation: The principal pathway, producing 8-hydroxyefavirenz (B1664214) (8-OH-EFV). pharmgkb.orgnih.govresearchgate.net
7-hydroxylation: A secondary pathway that forms 7-hydroxyefavirenz (B1416612) (7-OH-EFV). nih.govpharmgkb.orgnih.gov
N-glucuronidation: A minor pathway involving direct conjugation of the parent drug by the enzyme UGT2B7. pharmgkb.orgresearchgate.net
These primary metabolites, including 8-OH-EFV, can undergo further secondary metabolism. For instance, 8-OH-EFV can be further oxidized to 8,14-dihydroxyefavirenz (B8820817). pharmgkb.orgnih.govjohnshopkins.edu The intricate network of these metabolic pathways highlights the complexity of Efavirenz's fate in the body, with 8-OH-EFV positioned as the most significant product of its initial breakdown. scielo.brresearchgate.net
The table below summarizes the key enzymes involved in the primary metabolism of Efavirenz.
| Enzyme Family | Specific Enzyme | Primary Role in Efavirenz Metabolism | Resulting Metabolite(s) |
| Cytochrome P450 (CYP) | CYP2B6 | Major catalyst of 8-hydroxylation ; also involved in secondary metabolism to 8,14-dihydroxyefavirenz. scielo.brpharmgkb.orgnih.govjohnshopkins.edu | 8-hydroxyefavirenz (major), 8,14-dihydroxyefavirenz |
| CYP2A6 | Principal catalyst of 7-hydroxylation; may contribute to a lesser extent to 8-hydroxylation. researchgate.netpharmgkb.orgnih.gov | 7-hydroxyefavirenz | |
| CYP3A4, CYP3A5, CYP1A2 | Minor contributing roles in 8-hydroxylation. pharmgkb.orgnih.govresearchgate.net | 8-hydroxyefavirenz | |
| UDP-glucuronosyltransferase (UGT) | UGT2B7 | Direct glucuronidation of Efavirenz (minor pathway). pharmgkb.orgresearchgate.net | Efavirenz-N-glucuronide |
| Various UGTs | Glucuronidation of hydroxylated metabolites (e.g., 8-OH-EFV) for excretion. pharmgkb.orgpharmgkb.org | 8-hydroxy-EFV-glucuronide |
Significance as a Primary Oxidative Metabolite of Efavirenz
8-Hydroxy Efavirenz is unequivocally the major oxidative metabolite of Efavirenz. scielo.brasm.orgcaymanchem.com In vitro studies using human liver microsomes (HLMs) have demonstrated that the formation of 8-OH-EFV accounts for the vast majority of Efavirenz's initial oxidative metabolism, representing approximately 77.5% of the process, compared to 22.5% for 7-OH-EFV. pharmgkb.orgnih.govresearchgate.net
The formation of 8-OH-EFV is predominantly catalyzed by the enzyme CYP2B6. pharmgkb.orgnih.govnih.govjohnshopkins.edu This enzymatic reaction is so central to Efavirenz clearance that the activity of CYP2B6 is a major determinant of Efavirenz plasma concentrations in patients. asm.orgasm.org The rate of 8-OH-EFV formation can vary considerably among individuals, largely due to genetic polymorphisms in the CYP2B6 gene, which can lead to "slow" or "fast" metabolizer phenotypes. pharmgkb.orgresearchgate.net This variability underscores the critical role of the Efavirenz-to-8-OH-EFV conversion step in clinical pharmacology. nih.govasm.org While other enzymes like CYP2A6, CYP3A4, CYP3A5, and CYP1A2 can contribute to 8-hydroxylation, their role is considered minor compared to the dominant action of CYP2B6. pharmgkb.orgnih.govresearchgate.net Following its formation, 8-OH-EFV is essentially inactive against HIV-1 and is further processed for excretion, primarily as 8-hydroxy-EFV-glucuronide, which is the main metabolite found in urine. drugbank.compharmgkb.orgnih.gov
Overview of Research Trajectories Pertaining to rac 8-Hydroxy Efavirenz
Research concerning rac-8-Hydroxy Efavirenz has evolved from simple identification to investigating its broader physiological and pharmacological implications. Initially, studies focused on identifying the metabolic pathways of Efavirenz and establishing 8-OH-EFV as the principal metabolite. scielo.brresearchgate.net This foundational work pinpointed CYP2B6 as the key enzyme responsible for its formation. scielo.brjohnshopkins.edu
Subsequent research has branched into several key areas:
Pharmacogenetics: A significant body of research has explored how genetic variations in the CYP2B6 gene affect the rate of 8-OH-EFV formation. pharmgkb.orgasm.orgnih.gov These studies have linked specific genotypes to variations in Efavirenz clearance, providing a mechanistic explanation for the wide inter-individual differences in drug exposure. asm.orgnih.gov
Enzyme Interactions: Investigations have delved into the complex interactions of 8-OH-EFV with metabolic enzymes. For example, it has been shown that 8-OH-EFV can irreversibly inactivate both wild-type CYP2B6 and its variants, a mechanism distinct from the reversible inactivation caused by the parent drug, Efavirenz. nih.gov
Neurotoxicity: More recent and critical research has focused on the potential neurotoxic effects of 8-OH-EFV. natap.orgjohnshopkins.edunih.gov Studies have provided evidence that 8-OH-EFV is a potent neurotoxin, capable of damaging dendritic spines and inducing neuronal calcium dysregulation at concentrations found in the cerebrospinal fluid of patients. natap.orgjohnshopkins.edunih.gov Some findings suggest that 8-OH-EFV is significantly more toxic to neurons than the parent Efavirenz compound itself. johnshopkins.eduresearchgate.net
Pharmacokinetic Modeling: Advanced pharmacokinetic models have been developed to describe the disposition of both Efavirenz and 8-OH-EFV in various body compartments, including plasma and peripheral blood mononuclear cells (PBMCs), the target cells for the virus. asm.orgnih.govnih.gov These models help in understanding the accumulation of the metabolite and predicting its concentrations based on patient-specific factors like CYP2B6 genotype. asm.orgnih.gov
The table below highlights key research findings related to 8-Hydroxy Efavirenz.
| Research Area | Key Findings |
| Metabolism & Clearance | 8-OH-EFV is the major metabolite, accounting for ~77.5% of oxidative metabolism. pharmgkb.orgnih.gov Formation is primarily catalyzed by CYP2B6. pharmgkb.orgjohnshopkins.edu |
| Pharmacogenetics | Genetic variants of CYP2B6 (e.g., CYP2B6*6) significantly decrease the clearance of Efavirenz and 8-OH-EFV. asm.orgnih.gov |
| Enzyme Inactivation | 8-OH-EFV can irreversibly inactivate the CYP2B6 enzyme. nih.gov |
| Neurotoxicity | Identified as a potent neurotoxin that can damage dendritic spines at low nanomolar concentrations. natap.orgjohnshopkins.edu It is considered more toxic to neurons than Efavirenz. johnshopkins.eduresearchgate.net |
| Pharmacokinetics | Accumulates to higher concentrations in peripheral blood mononuclear cells (PBMCs) than in plasma. asm.orgnih.gov |
Historical Context of Efavirenz Metabolic Investigations and the Identification of its 8-Hydroxy Metabolite
Efavirenz was first approved by the U.S. Food and Drug Administration (FDA) in 1998 as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for treating HIV-1. nih.gov Early investigations into its fate within the body quickly established that the drug is extensively metabolized, with very little of the unchanged drug found in urine. scielo.brresearchgate.net
The initial characterization of Efavirenz metabolites was carried out in the late 1990s. Using samples from both in vivo (urine from various species, including humans) and in vitro (human liver microsomes) studies, researchers identified several breakdown products. scielo.brnih.gov Through techniques like high-pressure liquid chromatography (HPLC) and NMR, 8-hydroxyefavirenz was identified as the most abundant metabolite. scielo.brnih.gov These early studies also identified 7-hydroxyefavirenz and the secondary metabolite 8,14-dihydroxyefavirenz. scielo.brresearchgate.net
Following this identification, research in the early 2000s focused on pinpointing the specific enzymes responsible. A landmark study published in 2003 definitively identified CYP2B6 as the principal enzyme catalyzing the formation of 8-hydroxyefavirenz, marking a pivotal moment in understanding the drug's pharmacology and the basis for its variable pharmacokinetics. scielo.brjohnshopkins.edu This discovery paved the way for the extensive pharmacogenetic research that now dominates the study of Efavirenz metabolism. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVOMPCQLMFEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043213 | |
| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205754-32-1 | |
| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization of Rac 8 Hydroxy Efavirenz
Synthetic Routes and Methodologies for rac 8-Hydroxy Efavirenz (B1671121)
The generation of rac 8-Hydroxy Efavirenz is accomplished through several strategic pathways, ranging from traditional organic synthesis to modern biocatalytic and continuous flow methods.
Conventional Chemical Synthesis Approaches
The primary conventional method for synthesizing 8-Hydroxy Efavirenz involves the direct hydroxylation of the Efavirenz molecule. This process typically utilizes oxidizing agents to introduce a hydroxyl group onto the aromatic benzoxazinone (B8607429) core. A significant challenge in this approach is achieving regioselectivity, as hydroxylation can also occur at other positions, notably the 7-position, leading to the formation of 7-Hydroxy Efavirenz. researchgate.net
The synthesis often involves biomimetic oxidation, which seeks to replicate the metabolic processes that occur in the body. researchgate.net These chemical methods provide a foundational route to accessing this metabolite for research and analytical purposes.
Biocatalytic and Chemo-enzymatic Synthetic Strategies
Biocatalysis presents a highly selective and environmentally favorable alternative to conventional synthesis. rsc.org The formation of 8-Hydroxy Efavirenz from Efavirenz is naturally mediated in humans by cytochrome P450 (CYP) enzymes, with CYP2B6 being the principal isoform responsible for this specific transformation. researchgate.netscielo.br
Leveraging this, chemo-enzymatic strategies employ isolated enzymes or whole-cell systems containing CYP2B6 to catalyze the 8-hydroxylation of Efavirenz with high regioselectivity. This approach minimizes the formation of unwanted isomers and operates under mild conditions. acs.org The advantages of biocatalysis include superior stereoselectivity, reduced need for protecting groups, and milder reaction conditions, which contributes to safer and more sustainable processes. acs.org The metabolism of Efavirenz by P450 2B6 can, however, lead to inactivation of the enzyme through the formation of reactive intermediates. nih.gov
Key Enzyme in Biocatalytic Synthesis
| Enzyme | Function | Reference |
|---|---|---|
| Cytochrome P450 2B6 (CYP2B6) | Major isoform for 8-hydroxylation of Efavirenz. | researchgate.net, scielo.br |
Flow Synthesis Methods for Efavirenz and its Metabolites
While direct flow synthesis of 8-Hydroxy Efavirenz is not extensively documented, the technology is applied to produce the Efavirenz precursor efficiently. google.com The Efavirenz synthesized via flow methods can then be subjected to subsequent hydroxylation using the conventional or biocatalytic methods described previously to yield this compound.
Preparation of Stable Isotope-Labeled this compound Analogs
Stable isotope-labeled (SIL) compounds are indispensable tools in metabolic and analytical research. Deuterium-labeled variants of 8-Hydroxy Efavirenz are synthesized for use in a variety of scientific applications. medchemexpress.com
Synthesis of Deuterium-Labeled Variants (e.g., this compound-d4)
The synthesis of deuterium-labeled analogs such as this compound-d4 involves the incorporation of deuterium (B1214612) atoms at specific positions within the molecule. The chemical name for one such analog is 6-Chloro-8-hydroxy-4-((1-hydroxycyclopropyl-2,2,3,3-d4)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d] nih.govoxazin-2-one. synzeal.com
Deuterium labeling is typically achieved through one of two main strategies:
Use of Deuterated Reagents : Incorporating deuterated starting materials or reagents at a specific step in the synthetic pathway.
Hydrogen-Deuterium Exchange : Performing exchange reactions on the final compound or an intermediate, often in deuterated solvents under basic or acidic conditions.
The resulting deuterated compounds, such as rac 8,14-Dihydroxy Efavirenz-d4 and other d4 or d5 variants, are chemically identical to their non-labeled counterparts but possess a higher mass. synzeal.commedchemexpress.eu
Examples of Deuterated Analogs
| Compound Name | Molecular Formula | Status |
|---|---|---|
| This compound-d4 | C₁₄H₅D₄ClF₃NO₃ | Custom Synthesis |
| rac 8,14-Dihydroxy Efavirenz-d4 | C₁₄H₅D₄ClF₃NO₄ | Custom Synthesis |
| (Rac)-Efavirenz-d5 | Not specified | Deuterium labeled (Rac)-Efavirenz |
Applications of Labeled Analogs in Metabolic and Analytical Studies
Deuterium-labeled analogs of 8-Hydroxy Efavirenz are primarily used for two key purposes:
Internal Standards for Mass Spectrometry : In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), SIL compounds serve as ideal internal standards. princeton.edu Because they co-elute with the non-labeled analyte and have nearly identical ionization efficiencies but a different mass-to-charge ratio, they allow for precise and accurate quantification of the target compound in complex biological matrices.
Metabolic and Mechanistic Studies : Deuteration can affect the pharmacokinetic and metabolic profiles of a drug. medchemexpress.com By replacing hydrogen with deuterium at a site of metabolic attack, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect, is used to study metabolic pathways and elucidate reaction mechanisms. princeton.edu For instance, studying the metabolism of deuterated Efavirenz can provide insights into the formation of its hydroxylated metabolites. princeton.edu
Table of Compounds
| Chemical Name | Other Names / Synonyms | Molecular Formula |
| This compound | 8-Hydroxyefavirenz (B1664214); (Rac)-8-Hydroxy-efavirenz | C₁₄H₉ClF₃NO₃ |
| Efavirenz | (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | C₁₄H₉ClF₃NO₂ |
| 7-Hydroxy Efavirenz | C₁₄H₉ClF₃NO₃ | |
| This compound-d4 | (Rac)-8-Hydroxy-efavirenz-d4 | C₁₄H₅D₄ClF₃NO₃ |
| rac 8,14-Dihydroxy Efavirenz-d4 | C₁₄H₅D₄ClF₃NO₄ | |
| 7-Hydroxy-Efavirenz D4 | C₁₄H₅D₄ClF₃NO₃ | |
| (Rac)-Efavirenz-d5 | Not specified | |
| 4-chloroaniline | C₆H₆ClN | |
| Li-cyclopropyl acetylide | C₅H₅Li | |
| (1R,2S)-N-pyrrolidinylnorephedrine | C₁₃H₁₉NO |
Enzymology and Metabolic Fate of Efavirenz Leading to Rac 8 Hydroxy Efavirenz
Phase I Metabolism: Hydroxylation Pathways
Phase I metabolism of Efavirenz (B1671121) predominantly involves oxidation through hydroxylation, which introduces a hydroxyl group onto the molecule, increasing its polarity. This is the initial and rate-limiting step in its clearance.
Primary Role of Cytochrome P450 2B6 (CYP2B6) in 8-Hydroxylation
The significant role of CYP2B6 is further highlighted by the considerable interindividual variability in Efavirenz plasma concentrations, which is largely attributed to genetic polymorphisms in the CYP2B6 gene. tandfonline.comsaremjrm.com For instance, the CYP2B66 allele is associated with decreased enzyme expression and activity, leading to a lower rate of 8-hydroxylation and consequently higher plasma levels of the parent drug. tandfonline.com The rate of 8-hydroxy Efavirenz formation shows a strong correlation with both CYP2B6 protein expression and its catalytic activity, as measured by bupropion (B1668061) hydroxylation, a marker for CYP2B6 function. tandfonline.com
| Metabolic Pathway | Primary Enzyme | Contribution to Overall Metabolism (%) |
|---|---|---|
| 8-Hydroxylation | CYP2B6 | ~77.5% |
| 7-Hydroxylation | CYP2A6 | ~22.5% |
Formation of Secondary Hydroxylated Metabolites (e.g., 8,14-dihydroxy Efavirenz)
Following the initial hydroxylation, the primary metabolites of Efavirenz can undergo further oxidation to form secondary, dihydroxylated metabolites. nih.gov The primary metabolite, 8-hydroxy Efavirenz, is further hydroxylated on the cyclopropane (B1198618) ring at the C-14 position to form 8,14-dihydroxy Efavirenz. researchgate.netnih.gov CYP2B6 is also the major enzyme involved in this secondary metabolic step. researchgate.netclinpgx.orgnih.gov This secondary metabolite has been identified both in vitro in human liver microsomes and in vivo in plasma samples from individuals administered Efavirenz. nih.govnih.gov
In addition to 8,14-dihydroxy Efavirenz, in vitro studies have identified other novel dihydroxylated metabolites formed from the oxidation of both 7-hydroxy Efavirenz and 8-hydroxy Efavirenz, primarily by CYP2B6. nih.gov These findings indicate the complexity of Efavirenz's metabolic profile, involving multiple sequential hydroxylation steps. nih.gov
| Metabolite | Precursor | Primary Catalyzing Enzyme(s) |
|---|---|---|
| 8-hydroxy Efavirenz | Efavirenz | CYP2B6 |
| 7-hydroxy Efavirenz | Efavirenz | CYP2A6 |
| 8,14-dihydroxy Efavirenz | 8-hydroxy Efavirenz | CYP2B6 |
Mechanisms of Enzyme Inactivation by Efavirenz and 8-Hydroxy Efavirenz on CYP2B6
Both Efavirenz and its primary metabolite, 8-hydroxy Efavirenz, have been shown to act as inactivators of CYP2B6, the very enzyme responsible for their metabolism. researchgate.netnih.gov However, they do so through two distinct mechanisms.
Efavirenz itself is a time- and concentration-dependent inactivator of the wild-type CYP2B6 enzyme. nih.gov This inactivation is reversible, as enzymatic activity can be fully restored following dialysis. nih.gov This suggests a mechanism involving the formation of a reactive intermediate that binds tightly but non-covalently to the enzyme.
In contrast, the metabolite 8-hydroxy Efavirenz acts as an irreversible inactivator of both wild-type CYP2B6 and some of its genetic variants. nih.gov This indicates that the metabolism of 8-hydroxy Efavirenz by CYP2B6 generates a different reactive intermediate that leads to a permanent loss of enzymatic function, likely through covalent modification of the enzyme. nih.gov These dual inactivation mechanisms contribute to the complex autoinduction and inhibition interactions observed with Efavirenz. researchgate.net
Phase II Metabolism: Conjugation Pathways
After Phase I hydroxylation, the Efavirenz metabolites are sufficiently polar to undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid, which further increases water solubility and facilitates elimination from the body, primarily in the urine. clinpgx.orgnih.gov
Glucuronidation of Hydroxylated Metabolites by UDP-Glucuronosyltransferases (UGTs), particularly UGT2B7
The hydroxylated metabolites of Efavirenz, including 8-hydroxy Efavirenz, are substrates for multiple UDP-glucuronosyltransferase (UGT) isoforms. clinpgx.orgnih.gov This conjugation process results in the formation of glucuronide derivatives, with 8-hydroxy-Efavirenz-glucuronide being the major metabolite found in urine. clinpgx.orgnih.gov
Several UGTs, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, can catalyze the glucuronidation of these hydroxylated metabolites. clinpgx.orgnih.gov While multiple enzymes are capable, UGT2B7 plays a particularly significant role. nih.govnih.gov UGT2B7 is not only involved in the conjugation of hydroxylated metabolites but is also the primary enzyme responsible for the direct N-glucuronidation of the parent Efavirenz molecule, although this is a minor pathway. clinpgx.orgresearchgate.netnih.gov Polymorphisms in the UGT2B7 gene may contribute to variability in Efavirenz concentrations, especially in individuals who are slow metabolizers via the CYP2B6 pathway. oup.com
Sulfation of Hydroxylated Metabolites
Following hydroxylation, efavirenz metabolites can undergo Phase II conjugation reactions, including sulfation. This process involves the transfer of a sulfonate group to the metabolite, a reaction catalyzed by sulfotransferase (SULT) enzymes hyphadiscovery.com. The addition of a sulfonate moiety generally increases the water solubility of the compound, facilitating its excretion from the body hyphadiscovery.com. While glucuronidation is the more predominant conjugation pathway for hydroxylated efavirenz metabolites, sulfated metabolites have also been identified nih.govnih.gov. Specifically, 8-hydroxyefavirenz (B1664214) can be sulfated, and this has been observed in various species, although it appears to be a minor pathway in humans nih.govresearchgate.net. In fact, sulfated metabolites of efavirenz are estimated to account for only about 0.7% of the excreted drug in urine nih.gov. The SULT1A1 enzyme has been implicated in the sulfation of efavirenz metabolites, and genetic variations in the SULT1A1 gene may contribute to inter-individual variability in efavirenz metabolism nih.gov.
Tissue and Cellular Specificity of Metabolism
The metabolism of efavirenz is not confined to a single organ or cell type, exhibiting distinct patterns in different tissues and cells.
| Metabolite | Percentage of Overall Metabolism | Primary Enzyme(s) Involved |
|---|---|---|
| 8-Hydroxyefavirenz | ~77.5% | CYP2B6 (major), CYP2A6, CYP3A4, CYP1A2 |
| 7-Hydroxyefavirenz (B1416612) | ~22.5% | CYP2A6 |
Metabolism in Brain Microsomes and Astrocytes
While the liver is the principal site of efavirenz metabolism, biotransformation also occurs within the brain. Studies have demonstrated that brain microsomes from humans, mice, and cynomolgus macaques can metabolize efavirenz to 8-hydroxyefavirenz nih.gov. Furthermore, these brain microsomes are capable of glucuronidating the hydroxylated metabolites nih.gov.
Research using primary neural cells from mice has revealed cell-type-specific metabolism. Microglial cells were found to be the only neural cell type to metabolize efavirenz, specifically to 8-hydroxyefavirenz nih.gov. In contrast, cultured rat astrocytes were shown to accumulate both efavirenz and 8-hydroxyefavirenz but did not appear to metabolize efavirenz to its hydroxylated form nih.govresearchgate.net. However, astrocytes were capable of glucuronidating both 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz (B8820817) nih.gov. This localized metabolism within the brain could contribute to the neuropsychiatric side effects associated with efavirenz mdpi.com.
Enzyme Induction and Inhibition Profiles by Efavirenz and its Metabolites
Efavirenz and its metabolites can modulate the activity of drug-metabolizing enzymes, leading to potential drug-drug interactions.
Induction of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2B6)
Efavirenz is a known inducer of CYP3A4 and CYP2B6 expression clinpgx.orgasm.org. This induction is mediated through the activation of nuclear receptors, specifically the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) clinpgx.orgnih.gov. By activating these receptors, efavirenz enhances the transcription of the CYP3A4 and CYP2B6 genes, leading to increased enzyme production. This process of auto-induction means that efavirenz can enhance its own metabolism over time clinpgx.orgnih.gov. The induction of hepatic CYP3A4 by efavirenz has been shown to be dose-dependent in humans umich.edu.
| Enzyme | Mechanism of Induction | Receptor(s) Involved |
|---|---|---|
| CYP3A4 | Increased gene transcription | PXR, CAR |
| CYP2B6 | Increased gene transcription | PXR, CAR |
Inhibition of Cytochrome P450 Enzymes (e.g., CYP2C8, CYP2C9)
In addition to inducing certain CYP enzymes, efavirenz can also inhibit the activity of others. In vitro studies have demonstrated that efavirenz is a potent competitive inhibitor of CYP2B6 and a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19 clinpgx.orgnih.govnih.gov. The inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs that are substrates for these CYPs. For instance, the inhibition of CYP2C8 and CYP2C9 by efavirenz is predicted to increase the area under the curve (AUC) of their respective substrates nih.govnih.gov. Interestingly, while efavirenz itself can reversibly inactivate wild-type CYP2B6, its metabolite, 8-hydroxyefavirenz, has been shown to cause irreversible inactivation of both wild-type and a common variant of the enzyme nih.gov.
| Enzyme | Inhibition Potency | Average Ki (μM) |
|---|---|---|
| CYP2B6 | Potent | 1.68 |
| CYP2C8 | Moderate | 4.78 |
| CYP2C9 | Moderate | 19.46 |
| CYP2C19 | Moderate | 21.31 |
| CYP3A | Weak | 40.33 |
Mechanistic Investigations of Drug-Enzyme Interactions
The metabolic conversion of efavirenz to its primary metabolite, 8-hydroxy efavirenz, is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system. Mechanistic investigations have revealed intricate interactions between efavirenz and these enzymes, including induction, inhibition, and the influence of genetic variations.
The principal enzyme responsible for the 8-hydroxylation of efavirenz is CYP2B6. clinpgx.orgnih.govnih.govnih.gov Studies using human liver microsomes have demonstrated that the formation of 8-hydroxy efavirenz shows significant variability, which is largely attributed to the activity of CYP2B6. clinpgx.org While CYP2B6 is the major catalyst, other enzymes such as CYP3A4, CYP3A5, CYP1A2, and CYP2A6 may play minor roles in this metabolic step. clinpgx.orgnih.gov
Efavirenz exhibits a notable characteristic of autoinduction, where it enhances its own metabolism. clinpgx.org This is achieved by inducing the expression of CYP2B6 and CYP3A4. clinpgx.org The mechanism of this induction involves the activation of nuclear receptors, specifically the pregnane X receptor (PXR, NR1I2) and the constitutive androstane receptor (CAR, NR1I3). clinpgx.orgnih.gov
In addition to inducing its own metabolism, efavirenz also acts as a competitive inhibitor of CYP2B6. clinpgx.orgnih.gov In vitro studies have shown that efavirenz potently inhibits the activity of CYP2B6. nih.gov This dual role of being both a substrate and an inhibitor for the same enzyme highlights the complexity of its pharmacokinetic profile. Further investigations have revealed that efavirenz can inactivate the wild-type CYP2B6 enzyme in a time-, concentration-, and NADPH-dependent manner through a reversible mechanism. nih.gov Interestingly, the metabolite, 8-hydroxyefavirenz, can irreversibly inactivate both the wild-type and a variant form of the enzyme (P450 2B6.4). nih.gov This suggests the formation of different reactive intermediates from the parent drug and its metabolite, leading to distinct inactivation mechanisms. nih.gov
The metabolism of efavirenz is stereoselective. The S-enantiomer of efavirenz is the pharmacologically active form and is the preferred substrate for 8-hydroxylation by CYP2B6. nih.govnih.gov The rate of metabolism for the R-enantiomer is approximately ten times lower than that of the S-enantiomer for the wild-type CYP2B6.1 and its variants. nih.gov This results in a significant enantioselectivity of 14-fold for S-efavirenz over R-efavirenz with the wild-type enzyme. nih.gov
Genetic polymorphisms in the CYP2B6 gene have a profound impact on the metabolism of efavirenz. clinpgx.orgtandfonline.comproquest.com The CYP2B6 516G>T polymorphism, particularly in individuals with the 6/6 genotype, is associated with decreased CYP2B6 protein expression and a significantly lower rate of efavirenz 8-hydroxylation. tandfonline.comproquest.com This leads to higher plasma concentrations of efavirenz in these individuals. tandfonline.comproquest.com A study on various clinically relevant CYP2B6 genetic variants demonstrated a wide range of activities for S-efavirenz 8-hydroxylation. nih.gov For instance, variants like CYP2B6.16 and CYP2B6.18 showed minimal metabolic activity. nih.gov
Inhibition of Cytochrome P450 Enzymes by Efavirenz
| Enzyme | Inhibition Constant (Ki) in µM | Type of Inhibition |
|---|---|---|
| CYP2B6 | 1.68 (in HLMs), 1.38 (expressed) | Competitive |
| CYP2C8 | 4.78 (in pooled HLMs), 4.80 (in CYP2C83/3 genotype HLMs) | - |
| CYP2C9 | 19.46 | - |
| CYP2C19 | 21.31 | - |
| CYP3A | 40.33 | - |
Data from in vitro studies on the reversible inhibition of various CYP enzymes by efavirenz. nih.gov HLMs: Human Liver Microsomes.
Relative Activity of CYP2B6 Variants in S-Efavirenz 8-Hydroxylation
| CYP2B6 Variant | Relative Activity Order (based on Clmax) |
|---|---|
| CYP2B6.4 | > CYP2B6.1 |
| CYP2B6.1 | ≈ CYP2B6.5 ≈ CYP2B6.17 |
| CYP2B6.17 | > CYP2B6.6 |
| CYP2B6.6 | ≈ CYP2B6.7 ≈ CYP2B6.9 ≈ CYP2B6.19 ≈ CYP2B6.26 |
| CYP2B6.16 and CYP2B6.18 | Minimal activity |
Stereochemical Aspects of Efavirenz and Rac 8 Hydroxy Efavirenz
Stereoselective Formation of 8-Hydroxy Efavirenz (B1671121) from Efavirenz
The metabolic conversion of Efavirenz to 8-Hydroxy Efavirenz is a highly stereoselective process primarily mediated by the cytochrome P450 (CYP) family of enzymes. The major route of Efavirenz metabolism is 8-hydroxylation, and this reaction is predominantly catalyzed by the enzyme CYP2B6. nih.govclinpgx.orgresearchgate.net In vitro and in vivo studies have consistently shown that CYP2B6 is the main catalyst for the formation of 8-Hydroxy Efavirenz. nih.govresearchgate.netresearchgate.net
Research demonstrates a significant preference for the (S)-enantiomer of Efavirenz as the substrate for this hydroxylation reaction. nih.govnih.gov CYP2B6-catalyzed 8-hydroxylation of (S)-Efavirenz is the major clearance mechanism for the drug. nih.gov The metabolism of (R)-Efavirenz by CYP2B6 is substantially slower, with rates approximately one-tenth of those for (S)-Efavirenz. nih.gov This results in a notable enantioselectivity, with studies showing a 14-fold preference for (S)-Efavirenz over (R)-Efavirenz metabolism by the wild-type CYP2B6.1 enzyme. nih.gov Consequently, the major primary metabolite formed in vivo is (S)-8-Hydroxy Efavirenz. nih.govnih.gov While CYP2B6 is the principal enzyme, other isoforms such as CYP2A6 may also contribute to a lesser extent to 8-hydroxylation. nih.govclinpgx.org
The formation rate of 8-Hydroxy Efavirenz can vary significantly among individuals, which is partly attributed to genetic polymorphisms in the CYP2B6 gene. researchgate.netnih.gov Variants of the CYP2B6 enzyme can exhibit diminished or loss-of-function activity for Efavirenz 8-hydroxylation, providing a mechanistic basis for pharmacogenetic differences in drug disposition. nih.gov
| Metabolic Reaction | Primary Enzyme | Minor Contributing Enzymes |
|---|---|---|
| Efavirenz → 8-Hydroxy Efavirenz | CYP2B6 | CYP2A6, CYP1A2, CYP3A4, CYP3A5 |
| Efavirenz → 7-Hydroxy Efavirenz | CYP2A6 | - |
| 8-Hydroxy Efavirenz → 8,14-Dihydroxy Efavirenz | CYP2B6 | - |
Characterization of Enantiomers of 8-Hydroxy Efavirenz ((S)- and (R)-8-Hydroxy Efavirenz)
Following the stereoselective metabolism of Efavirenz, the resulting 8-Hydroxy Efavirenz metabolite also exists as enantiomers: (S)-8-Hydroxy Efavirenz and (R)-8-Hydroxy Efavirenz.
(S)-8-Hydroxy Efavirenz : This is the major metabolite formed from the clinically used (S)-Efavirenz. nih.gov Its formal chemical name is (4S)-6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one. caymanchem.com This enantiomer is the predominant form found in plasma and is often the focus of neurotoxicity studies. nih.govcaymanchem.com
(R)-8-Hydroxy Efavirenz : This enantiomer is formed from the metabolism of (R)-Efavirenz. Due to the high stereoselectivity of CYP2B6 for the (S)-enantiomer of the parent drug, (R)-8-Hydroxy Efavirenz is formed at a much lower rate. nih.gov
Both enantiomers, as well as the racemic mixture (rac-8-Hydroxy Efavirenz), have been characterized and utilized in in vitro studies to understand their distinct biological activities and interactions with enzymes, particularly with off-target enzymes like CYP46A1. nih.govnih.gov These studies are crucial for elucidating the specific roles that each stereoisomer plays in the broader pharmacological and toxicological profile of Efavirenz.
Influence of Chirality on Enzyme-Metabolite Interactions and Biological Activities
The spatial configuration of the 8-Hydroxy Efavirenz enantiomers has been investigated to determine its impact on interactions with enzymes and subsequent biological effects. While chirality is a fundamental aspect of drug-receptor interactions, research into Efavirenz metabolites has revealed nuanced outcomes, particularly concerning the brain enzyme CYP46A1.
CYP46A1 is the primary enzyme responsible for cholesterol hydroxylation in the brain, and it can be allosterically activated by Efavirenz and its metabolites. nih.govmdpi.com This activation is of therapeutic interest for neurodegenerative diseases. mdpi.comnih.gov Studies were conducted to determine if the enantiomers of 8-Hydroxy Efavirenz differentially activate this enzyme.
The research findings indicate that the spatial configuration, or chirality, of 8-Hydroxy Efavirenz does not significantly affect the activation of CYP46A1 in vitro. nih.gov Both the (S)-enantiomer and the racemic mixture of 8-Hydroxy Efavirenz were found to activate CYP46A1. nih.gov The key determinant for the activation of CYP46A1 by Efavirenz metabolites appears to be the position of the hydroxyl group rather than the stereochemistry of the molecule. nih.gov In fact, hydroxylated metabolites, including 8-Hydroxy Efavirenz, have been shown to be stronger and more effective activators of CYP46A1 than the parent Efavirenz compound. nih.govacs.org
The mechanism of CYP46A1 activation by Efavirenz and its metabolites involves binding to allosteric sites, which are distinct from the enzyme's active site where cholesterol binds. mdpi.comwikipedia.org CYP46A1 possesses at least two identified allosteric sites: one for (S)-Efavirenz and another for the neurotransmitter L-glutamate (L-Glu). nih.govnih.gov
| Compound | Allosteric Site Binding |
|---|---|
| (S)-Efavirenz | Primarily (S)-EFV site |
| (R)-Efavirenz | (S)-EFV site |
| (S)-8-Hydroxy Efavirenz | Both (S)-EFV and L-Glu sites |
| rac-8-Hydroxy Efavirenz | Both (S)-EFV and L-Glu sites |
| 8,14-Dihydroxy Efavirenz | Primarily L-Glu site |
| 7,8-Dihydroxy Efavirenz | Primarily (S)-EFV site |
Analytical Methodologies for the Detection and Quantification of Rac 8 Hydroxy Efavirenz
Chromatographic Techniques
Chromatography is a fundamental technique for separating rac 8-hydroxy efavirenz (B1671121) from its parent drug and other metabolites. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with ultraviolet (UV) detection is a widely accessible and robust method for the analysis of rac 8-hydroxy efavirenz. This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light at a specific wavelength.
In one established method, the separation of efavirenz and 8-hydroxy efavirenz was achieved using HPLC with a UV detector set at 250 nm. The elution profiles demonstrated distinct retention times for each compound, with 8-hydroxy efavirenz eluting at 9.2 minutes and efavirenz at 13.2 minutes, allowing for their individual quantification. researchgate.net
| Compound | Retention Time (minutes) | Detection Wavelength (nm) |
| This compound | 9.2 | 250 |
| Efavirenz | 13.2 | 250 |
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC is an evolution of HPLC that uses smaller particle-sized columns, resulting in higher resolution, faster analysis times, and increased sensitivity. It is often the preferred chromatographic method when coupled with mass spectrometry for the analysis of this compound. nih.govresearchgate.net Studies have utilized ultra-high performance liquid chromatography high-resolution mass spectrometry (uHPLC-HRMS) to investigate the formation of 8-hydroxyefavirenz (B1664214) from efavirenz in various biological systems. nih.gov This approach allows for rapid and reliable identification of complex metabolites. nih.govresearchgate.net
Mass Spectrometry-Based Methods
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a highly sensitive and selective method for the identification and quantification of compounds like this compound.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS is a gold standard for the trace-level quantification of drugs and their metabolites in complex biological matrices. semanticscholar.org This method involves the separation of the analyte by LC, followed by ionization and two stages of mass analysis. The first stage selects the precursor ion of the target compound, which is then fragmented, and the second stage detects a specific product ion. This multiple reaction monitoring (MRM) provides exceptional specificity.
A novel LC-MS/MS method has been developed for the ultra-trace analysis of 8-hydroxy efavirenz, among other impurities of efavirenz. semanticscholar.org This method demonstrated good linearity and precision for the quantification of these genotoxic impurities. semanticscholar.org
| Parameter | Value |
| Column | Hypersil C-18 (5 µm, 250×4.6 mm) |
| Mobile Phase | 0.01 M ammonium acetate buffer and methanol |
| Flow Rate | 1 ml/min |
| Detection Mode | Tandem mass spectrometry in positive ionization mode |
| MRM Transition | m/z 332.0 > 244.1 |
Quadrupole Time-of-Flight (QTOF) Tandem Mass Spectrometry
QTOF mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid instrument provides high-resolution and accurate mass measurements, which are invaluable for the structural elucidation and identification of unknown metabolites. UHPLC coupled with QTOF tandem mass spectrometry has been successfully employed for the rapid identification of efavirenz metabolites in both rat and human samples. nih.govresearchgate.net This technique, combined with specialized software, allows for the characterization of metabolites based on their accurate mass and fragmentation patterns. nih.gov
Application of Stable Isotope Standards in Quantitative Analysis
In quantitative analysis using mass spectrometry, the use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision. These standards are synthetic versions of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (B1214612), carbon-13).
Deuterium-labeled efavirenz (rac Efavirenz-d5) and its metabolites are commercially available and serve as ideal internal standards. lgcstandards.com Because they have nearly identical chemical and physical properties to the unlabeled analyte, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. However, they are distinguishable by their different mass-to-charge ratios. This allows for the correction of any sample loss during preparation or fluctuations in instrument response, leading to more reliable and accurate quantification. The use of a ¹³C-labeled internal standard (¹³C₆-Efavirenz) has been reported for the quantification of efavirenz in human plasma. nih.gov
Method Development and Validation Strategies for this compound in Biological Matrices (e.g., plasma, cerebrospinal fluid, cell cultures, microsomes)
The development of analytical methods for this compound in biological matrices primarily revolves around liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. The validation of these methods is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity.
Plasma:
For the analysis of this compound in human plasma, various LC-MS/MS methods have been developed. A common sample preparation technique is protein precipitation, often using acetonitrile, followed by centrifugation to separate the precipitated proteins. The supernatant is then typically diluted before injection into the LC-MS/MS system.
One validated method for the ultra-trace analysis of 8-Hydroxy Efavirenz as a potential genotoxic impurity in Efavirenz formulations utilized a reverse-phase LC-MS/MS system. The method demonstrated good linearity over a concentration range of 2.5 to 78 parts per billion (ppb) with a correlation coefficient (r²) of 0.99. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.04 ppm and 0.125 ppm, respectively. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 2.5 - 78 ppb | researchgate.net |
| Correlation Coefficient (r²) | 0.99 | researchgate.net |
| Limit of Detection (LOD) | 0.04 ppm | researchgate.net |
| Limit of Quantification (LOQ) | 0.125 ppm | researchgate.net |
| Mean Intra-day Precision | 2.6 - 3.2 ppm | researchgate.net |
| Mean Inter-day Precision | 2.5 - 2.6 ppm | researchgate.net |
Cerebrospinal Fluid (CSF):
The quantification of this compound in CSF is critical for understanding its potential role in central nervous system (CNS) side effects associated with Efavirenz therapy. LC-MS/MS is the preferred analytical technique for this matrix as well. Sample preparation typically involves protein precipitation with acetonitrile.
In a study investigating the CSF exposure of Efavirenz and its metabolites, a validated HPLC-MS/MS method was used. nih.gov While specific validation parameters for 8-Hydroxy Efavirenz were not detailed in isolation, the study successfully quantified its concentration in patient samples, indicating the method's suitability. Another study reported geometric mean concentrations of 8-hydroxy-efavirenz in CSF to be 5.1 ng/mL and 3.1 ng/mL in patients receiving different doses of efavirenz. clinpgx.orgnih.gov
Cell Cultures:
Analyzing this compound in cell cultures is essential for in vitro studies investigating its cellular mechanisms of action and toxicity. Sample preparation from cell culture media or cell lysates requires careful consideration to minimize matrix effects. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can be employed.
One study investigating the effects of 8-Hydroxy Efavirenz on cultured rat astrocytes utilized high-performance liquid chromatography (HPLC) with UV detection for its analysis in the incubation medium. researchgate.net The identity of the 8-Hydroxy Efavirenz peak was confirmed by mass spectrometry. researchgate.net This demonstrates that while LC-MS/MS is common, other validated methods can also be suitable depending on the required sensitivity and the complexity of the matrix.
Microsomes:
Human liver microsomes are frequently used in in vitro studies to investigate the metabolism of drugs. The analysis of this compound in microsomal incubations helps in understanding its formation kinetics and subsequent metabolic pathways. LC-MS/MS is the standard method for such analyses.
In a study on Efavirenz metabolism, 7- and 8-hydroxyefavirenz were identified and quantified in human liver microsome samples. researchgate.net This was achieved by incubating Efavirenz with human liver microsomes and cofactors, followed by sample processing and analysis by LC/MS/MS. researchgate.net
Detailed Research Findings:
Method development for this compound must address its physicochemical properties and potential instability. For instance, the stability of Efavirenz metabolites can be a concern, and it is crucial to assess their stability under various storage and sample processing conditions.
The choice of internal standard is another critical aspect of method development. Ideally, a stable isotope-labeled analog of 8-Hydroxy Efavirenz should be used to correct for matrix effects and variations in extraction recovery and instrument response.
Validation of the analytical methods involves assessing several key parameters to ensure the reliability of the results. These parameters, as outlined by regulatory guidelines, include selectivity, linearity, range, accuracy, precision, recovery, and stability. nih.govscbt.com
| Parameter | Description |
|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity and Range | The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the measured value to the true value. It is typically expressed as a percentage of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Preclinical Pharmacokinetic and Disposition Studies of Rac 8 Hydroxy Efavirenz
Absorption and Distribution Characteristics in Preclinical Models
The absorption and distribution of rac 8-Hydroxy Efavirenz (B1671121) are influenced by its physicochemical properties. As a metabolite, its characteristics are often studied in the context of the parent compound, Efavirenz, which is extensively metabolized to 8-Hydroxy Efavirenz.
In vitro dissolution studies using biorelevant media are designed to simulate the conditions of the human gastrointestinal tract to provide a more accurate prediction of a drug's in vivo absorption, particularly for poorly soluble compounds. While specific dissolution studies on the metabolite rac 8-Hydroxy Efavirenz are not extensively documented, research on the parent compound, Efavirenz, offers valuable insights into the utility of these methods. Efavirenz is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.
Studies have demonstrated that the dissolution of Efavirenz is significantly higher in biorelevant media that simulate the fed state (Fed-State Simulated Intestinal Fluid, FeSSIF) compared to the fasted state (Fasted-State Simulated Intestinal Fluid, FaSSIF) or standard compendial media. nih.govscispace.com The composition of these media, which includes bile salts and phospholipids, mimics the luminal contents of the gut and helps to solubilize lipophilic compounds. nih.gov For instance, the drug release of Efavirenz tablets was markedly different in various simulated intestinal fluids, underscoring the importance of these systems for predicting food effects and establishing in vitro-in vivo relationships (IVIVR). nih.govdissolutiontech.com This approach is critical for understanding how different physiological states can influence the absorption of the parent drug and, consequently, the subsequent formation and systemic exposure to its metabolites like 8-Hydroxy Efavirenz.
Interactive Data Table: Dissolution of Efavirenz in Various Media This table summarizes findings on the parent compound, Efavirenz, as direct dissolution data for the 8-Hydroxy metabolite in these media is not available.
| Media Type | Condition Simulated | Relative Efavirenz Dissolution | Reference |
|---|---|---|---|
| FaSSIF | Fasted Intestine | Low | nih.govdissolutiontech.com |
| FeSSIF | Fed Intestine | High | nih.govdissolutiontech.com |
| FaSSIF-V2 | Fasted Intestine (Version 2) | Low | nih.govdissolutiontech.com |
| FeSSIF-V2 | Fed Intestine (Version 2) | High | nih.govdissolutiontech.com |
Preclinical studies in animal models have been instrumental in characterizing the tissue distribution of Efavirenz and its metabolites. Following administration of Efavirenz to Wistar rats, the median tissue-to-plasma concentration ratio in the brain was found to be 9.5, indicating significant accumulation in brain tissue. nih.gov
Investigations in rhesus macaques have further detailed this distribution, revealing that Efavirenz exposure is enhanced in the grey matter of the brain relative to the white matter. natap.org These studies on the parent compound are critical, as they establish that the molecule can cross the blood-brain barrier.
More directly relevant to the metabolite, studies have confirmed the presence of 8-Hydroxy Efavirenz and its conjugates in the central nervous system. Analysis of cerebrospinal fluid (CSF) has shown that the phase II metabolites 8-Hydroxy-Efavirenz-glucuronide and 8-Hydroxy-Efavirenz-sulfate are present at 2- to 9-fold higher concentrations than the unconjugated 8-Hydroxy Efavirenz itself. uzh.ch This demonstrates that not only does the primary metabolite penetrate the CNS, but its conjugated forms are also significantly present, which is crucial for a complete understanding of its disposition within this key tissue compartment.
Interactive Data Table: Efavirenz and Metabolite Distribution in Preclinical/Clinical Models
| Compound | Model | Tissue | Key Finding | Reference |
|---|---|---|---|---|
| Efavirenz | Wistar Rat | Brain | Median tissue-to-plasma ratio of 9.5. | nih.gov |
| Efavirenz | Rhesus Macaque | Brain | Enhanced exposure in grey matter vs. white matter. | natap.org |
| 8-OH-EFV-glucuronide | Human | CSF | 2- to 9-fold higher concentration than parent 8-OH-EFV. | uzh.ch |
Elimination Pathways and Excretion Mechanisms
The elimination of Efavirenz is almost entirely dependent on metabolic transformation, with the formation of 8-Hydroxy Efavirenz being the principal pathway. nih.gov This hydroxylated metabolite subsequently undergoes phase II conjugation reactions before excretion.
Glucuronidation is the primary phase II metabolic pathway for 8-Hydroxy Efavirenz. The resulting conjugate, 8-Hydroxy-Efavirenz-O-glucuronide, is the major metabolite isolated from urine. clinpgx.orgresearchgate.net Preclinical and clinical studies have consistently shown that only insignificant amounts of the unchanged parent drug are found in urine. researchgate.net
Quantitative analyses have confirmed the importance of this pathway. In studies with healthy volunteers, the amount of 8-hydroxyefavirenz (B1664214) excreted in the urine over a 12-hour period was significantly greater after treatment with β-glucuronidase, an enzyme that cleaves the glucuronide conjugate. nih.gov This indicates that the metabolite is predominantly excreted in its glucuronidated form. Furthermore, plasma concentrations of 8-Hydroxy-Efavirenz-glucuronide have been found to be 64-fold higher than the unconjugated 8-Hydroxy Efavirenz, highlighting that conjugation is a rapid and extensive process following the initial oxidation of Efavirenz. uzh.ch Multiple UDP-glucuronosyltransferase (UGT) enzyme isoforms are capable of catalyzing this reaction. nih.gov
Pharmacokinetic Modeling and Simulation Based on Preclinical Data
Pharmacokinetic (PK) modeling and simulation are powerful tools used to integrate data from preclinical studies, describe the time course of drug and metabolite concentrations, and predict their behavior.
While extensive pharmacokinetic data has been generated from preclinical animal models, such as rats and macaques, nih.govnatap.org the development of formal population pharmacokinetic (PopPK) models for this compound has predominantly been described using human clinical data. These human-based models are often complex, incorporating the parent drug and its major metabolites simultaneously.
Although specific PopPK models developed entirely from animal study data for 8-Hydroxy Efavirenz are not widely published, the data from these preclinical animal experiments are foundational. They provide the necessary parameters—such as absorption rates, clearance values, and volumes of distribution in different tissues—that inform the initial structure and assumptions of models that are later refined with clinical data.
Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a critical tool for predicting the disposition of xenobiotics, including the antiretroviral agent Efavirenz and its primary metabolite, this compound. While dedicated PBPK models focusing solely on this compound are not extensively detailed in the scientific literature, its formation and subsequent elimination are integral components of comprehensive PBPK models developed for the parent drug, Efavirenz. These models provide a mechanistic framework to understand and predict the concentration-time profiles of both the parent drug and its metabolites in various tissues and populations.
The development of a PBPK model for Efavirenz invariably involves a detailed description of its metabolic pathways. The major route of Efavirenz metabolism is hydroxylation to 8-Hydroxy Efavirenz, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6. core.ac.ukclinpgx.orgnih.gov Minor contributions from other enzymes such as CYP2A6, CYP3A4, CYP3A5, and CYP1A2 in the formation of 8-Hydroxy Efavirenz have also been reported. core.ac.ukclinpgx.orgnih.gov Consequently, PBPK models for Efavirenz incorporate in vitro data on the kinetics of these enzymatic reactions to simulate the formation of 8-Hydroxy Efavirenz.
A key aspect of these models is the ability to account for the significant interindividual variability observed in Efavirenz and 8-Hydroxy Efavirenz concentrations. A major source of this variability is genetic polymorphism in the CYP2B6 gene. For instance, the CYP2B66 allele is associated with decreased clearance of Efavirenz and, consequently, altered formation of 8-Hydroxy Efavirenz. nih.govnih.govnih.govresearchgate.net PBPK models have been developed to incorporate the effects of these genetic variations on the pharmacokinetics of Efavirenz and its metabolites. nih.gov
Furthermore, population pharmacokinetic models, which are closely related to PBPK models in their aim to characterize population-level pharmacokinetics, have been developed to simultaneously describe the disposition of Efavirenz and its hydroxylated metabolites, including 8-Hydroxy Efavirenz. nih.govnih.gov These models have successfully characterized the formation and elimination clearances of 8-Hydroxy Efavirenz and have identified significant covariates, such as the CYP2B6 genotype. nih.govnih.gov For example, one such model determined that the formation of 8-Hydroxy Efavirenz accounted for 65% to 80% of Efavirenz's total clearance. nih.govnih.gov
The general structure of a PBPK model that includes the formation of 8-Hydroxy Efavirenz would consist of compartments representing various organs and tissues interconnected by blood flow. The absorption of the parent drug, Efavirenz, is modeled, followed by its distribution throughout the body. Within the liver compartment, the model would include mathematical descriptions of the metabolic processes, primarily the CYP2B6-mediated conversion of Efavirenz to 8-Hydroxy Efavirenz. The subsequent distribution and elimination of the formed 8-Hydroxy Efavirenz would then also be simulated.
The predictive power of these models is validated by comparing the simulated concentration-time profiles of both Efavirenz and 8-Hydroxy Efavirenz with observed clinical data. mdpi.comnih.gov These validated models can then be used to predict drug-drug interactions, the impact of genetic polymorphisms, and to inform dosing recommendations in special populations. nih.govnih.gov
Pharmacokinetic Parameters in PBPK Models
The following table summarizes key parameters that are integral to the PBPK modeling of Efavirenz, with a focus on the formation and disposition of 8-Hydroxy Efavirenz.
| Parameter | Description | Value | Source |
| Metabolism | |||
| Primary Metabolizing Enzyme | The main enzyme responsible for the formation of 8-Hydroxy Efavirenz from Efavirenz. | CYP2B6 | core.ac.ukclinpgx.orgnih.gov |
| Vmax (CYP2B6) | Maximum reaction velocity for the formation of 8-Hydroxy Efavirenz. | Varies based on genotype | nih.gov |
| Km (CYP2B6) | Michaelis-Menten constant for the formation of 8-Hydroxy Efavirenz. | Varies based on in vitro system | core.ac.uk |
| Genetic Influence | |||
| CYP2B6*6 Allele Effect | Impact on the clearance of Efavirenz to 8-Hydroxy Efavirenz. | Decreased Clearance | nih.govnih.govnih.govresearchgate.net |
| Population PK Model Parameters | |||
| Formation Clearance of 8-OH EFV | The rate of formation of 8-Hydroxy Efavirenz from Efavirenz. | Significantly influenced by CYP2B6 genotype | nih.govnih.gov |
| Elimination Clearance of 8-OH EFV | The rate of elimination of 8-Hydroxy Efavirenz. | Can be influenced by co-administered drugs like Clopidogrel | nih.govnih.gov |
Simulated vs. Observed Data in Model Validation
PBPK models for Efavirenz are validated by comparing their predictions against clinically observed data for both the parent drug and its metabolites.
| Parameter | Model Prediction | Observed Clinical Data | Reference |
| Efavirenz AUC (Area Under the Curve) | Dependent on CYP2B6 genotype | Varies significantly with CYP2B6 genotype | nih.gov |
| 8-Hydroxy Efavirenz Plasma Concentrations | Simulated based on formation and elimination kinetics | Measured in clinical studies | nih.govnih.gov |
| Impact of Co-medication | Predicted alteration in 8-Hydroxy Efavirenz clearance | Observed changes in metabolite concentrations | nih.govnih.gov |
Mechanistic Biochemical and Cellular Studies of Rac 8 Hydroxy Efavirenz
Enzyme Activation and Modulation
The racemic mixture of 8-Hydroxy Efavirenz (B1671121), a primary oxidative metabolite of the antiretroviral drug Efavirenz, demonstrates significant interaction with Cytochrome P450 46A1 (CYP46A1), the primary enzyme responsible for cholesterol metabolism in the brain. nih.govcaymanchem.com In vitro studies have revealed that this metabolite, along with others hydroxylated at different positions, acts as an allosteric activator of CYP46A1. nih.govresearchgate.netmdpi.com
rac-8-Hydroxy Efavirenz has been identified as an allosteric activator of CYP46A1. nih.gov This means it binds to a site on the enzyme separate from the active site where cholesterol binds, inducing a conformational change that enhances the enzyme's catalytic activity. mdpi.comnist.gov Studies using purified CYP46A1 have confirmed that not only Efavirenz but also its hydroxylated metabolites, including the 8-hydroxy form, can allosterically activate the enzyme. nih.govresearchgate.net The activation is dependent on the position of the hydroxyl group on the molecule, rather than its specific spatial configuration (chirality). nih.govmdpi.com Research indicates that these primary metabolites are often stronger and more effective activators of CYP46A1 than the parent Efavirenz compound. researchgate.netnih.gov
The interaction of rac-8-Hydroxy Efavirenz with CYP46A1 exhibits a distinct dose-dependent profile. Unlike its parent compound, (S)-Efavirenz, which can inhibit CYP46A1 at higher concentrations, hydroxylation at the C-8 position leads to increased enzyme activation at lower concentrations and, crucially, a reduction or elimination of enzyme inhibition at higher concentrations. nih.govacs.orgnih.gov This characteristic suggests that metabolites like rac-8-Hydroxy Efavirenz could serve as more potent and consistent activators of the enzyme in vivo compared to Efavirenz itself. nih.govnih.gov While low doses of Efavirenz activate CYP46A1, higher doses are known to be inhibitory. nih.govnih.gov The 8-hydroxy metabolite, however, maintains its activational effect across a broader concentration range. nih.govacs.org
Interactive Table: Comparative CYP46A1 Activation by Efavirenz and its Metabolites
| Compound | Maximal Activation (Fold Increase) | Inhibition at High Concentrations |
| (S)-Efavirenz | ~4.1-fold | Yes |
| rac-8-Hydroxy Efavirenz | > 5.8-fold | Decreased / Eliminated |
| rac-7-Hydroxy Efavirenz | > 5.8-fold | Decreased / Eliminated |
Data synthesized from in vitro studies comparing the effects of Efavirenz and its hydroxylated metabolites on purified CYP46A1 activity. nih.gov
Detailed biochemical investigations have identified two distinct allosteric sites on the surface of the CYP46A1 enzyme. nih.govresearchgate.net One site is the binding location for Efavirenz, while the second site binds the neurotransmitter L-Glutamate (L-Glu), which also functions as a natural activator of the enzyme. nih.govresearchgate.net Research has shown that rac-8-Hydroxy Efavirenz is unique in that it can interact with both of these allosteric sites. nih.gov This dual-binding capability distinguishes it from other metabolites; for instance, 7,8-dihydroxy Efavirenz interacts only with the Efavirenz-binding site, while 8,14-dihydroxy Efavirenz binds exclusively to the L-Glu site. mdpi.comnih.gov This difference in binding determines how the metabolite modulates CYP46A1 activity, particularly in the presence of other activators like Efavirenz or L-Glu. nih.gov
Cellular Bioactivity and Molecular Interactions (In Vitro Studies)
In vitro studies using primary human hepatocytes have demonstrated that rac-8-Hydroxy Efavirenz is a potent inducer of cellular toxicity. nih.gov Incubation of these liver cells with synthetic 8-hydroxy Efavirenz resulted in significant levels of cell death, activation of caspase-3 (a key executioner enzyme in apoptosis), and the formation of reactive oxygen species (ROS). nih.govmdpi.comresearchgate.net Notably, the metabolite exerted these cytotoxic effects at earlier time points and at lower concentrations than were required for the parent compound, Efavirenz, to produce similar outcomes. nih.gov This suggests that the oxidative metabolite is a more potent inducer of hepatic cell death than Efavirenz itself. nih.gov Further evidence supports this, as pharmacological inhibition of the cytochrome P450-dependent metabolism of Efavirenz led to a marked decrease in both ROS formation and cell death. nih.gov
Interactive Table: Cellular Effects in Primary Human Hepatocytes
| Compound | Effect | Potency |
| Efavirenz (EFV) | Induces cell death, ROS formation, JNK activation | - |
| 8-Hydroxy Efavirenz (8-OHEFV) | Induces cell death, ROS formation, JNK activation | More potent than EFV (acts at lower concentrations and earlier time points) |
Summary of findings from in vitro experiments on primary human hepatocytes. nih.govnih.gov
The mechanism underlying the apoptosis induced by rac-8-Hydroxy Efavirenz in hepatocytes involves specific stress-activated signaling pathways. nih.gov Treatment of primary human hepatocytes with both Efavirenz and its 8-hydroxy metabolite stimulates the phosphorylation of c-Jun N-terminal kinase (JNK), a critical protein in cellular responses to stress, as well as its downstream substrate, c-Jun. nih.govnih.gov Concurrently, this activation leads to an increase in both the mRNA and protein expression of BimEL, a pro-apoptotic isoform of the Bcl-2 interacting mediator of cell death (Bim). nih.govnih.gov The essential role of this pathway was confirmed through inhibition experiments. The use of a JNK inhibitor, SP600125, successfully prevented the cell death mediated by both Efavirenz and 8-hydroxy Efavirenz. nih.gov Furthermore, silencing the Bim gene using siRNA also protected hepatocytes from the cell death induced by 8-hydroxy Efavirenz treatment. nih.gov These findings collectively indicate that the activation of the JNK signaling pathway and the subsequent upregulation of BimEL are required for 8-hydroxy Efavirenz-mediated hepatocyte death. nih.gov
Induction of Apoptosis and Cell Death in Primary Human Hepatocytes
Mitochondrial Reactive Oxygen Species (ROS) Generation
Research indicates that 8-Hydroxy Efavirenz is implicated in the generation of mitochondrial reactive oxygen species (ROS). In studies using primary human hepatocytes, incubation with 8-Hydroxy Efavirenz resulted in the formation of ROS nih.gov. This effect was observed to occur at earlier time points and at lower concentrations compared to the parent compound, Efavirenz nih.gov. The pro-oxidant effect suggests a role for this metabolite in inducing cellular stress. Further supporting the link to mitochondrial effects, one study noted that both Efavirenz and 8-Hydroxy Efavirenz, at a concentration of 60 μM, significantly reduced oxygen consumption in mitochondria isolated from cultured rat astrocytes. However, at a lower concentration of 10 μM, neither compound affected mitochondrial respiration. The parent compound, Efavirenz, has been shown to directly increase mitochondrial superoxide (B77818) production in human hepatic cells, and these toxic effects were partially reversible with antioxidant treatment, suggesting ROS generation is a key factor nih.govnih.gov.
Caspase Activation
The induction of apoptosis, or programmed cell death, by 8-Hydroxy Efavirenz often involves the activation of caspases, which are key enzymes in this process. Studies have demonstrated that 8-Hydroxy Efavirenz induces apoptosis in rat primary hippocampal neurons at concentrations as low as 0.01 μM caymanchem.com. More directly, research on primary human hepatocytes showed that treatment with 8-Hydroxy Efavirenz leads to caspase-3 activation nih.gov. This activation of a critical executioner caspase confirms a mechanistic role for 8-Hydroxy Efavirenz in the apoptotic pathway. The parent drug, Efavirenz, has also been found to trigger apoptosis through the intrinsic, mitochondria-mediated pathway, which involves the translocation of pro-apoptotic proteins and subsequent caspase activation nih.govnih.gov. The finding that 8-Hydroxy Efavirenz is a more potent inducer of cell death than Efavirenz suggests its significance in mediating these cytotoxic effects nih.gov.
Effects on Neuronal Cells and Dendritic Morphology (e.g., rat primary hippocampal neurons)
8-Hydroxy Efavirenz has been identified as a potent neurotoxin with significant effects on the morphology and viability of neuronal cells nih.govnih.gov. In studies using primary rat hippocampal neurons, 8-Hydroxy Efavirenz induced neuronal damage in a dose-dependent manner nih.gov. Its neurotoxicity is reported to be at least an order of magnitude greater than that of its parent compound, Efavirenz nih.gov. This heightened toxicity highlights the importance of considering drug metabolites when assessing the neurological impact of a therapeutic agent nih.gov.
Dendritic Spine Injury and Loss
A primary manifestation of 8-Hydroxy Efavirenz's neurotoxicity is the damage and loss of dendritic spines, the structures crucial for synaptic transmission and information processing in the brain. The compound induces considerable damage to dendritic spines at a concentration of just 10 nM nih.gov. At a concentration of 0.1 μM, 8-Hydroxy Efavirenz was shown to significantly reduce dendritic spine density in rat primary hippocampal neurons caymanchem.com. This level of toxicity at low nanomolar ranges suggests that the metabolism of Efavirenz to 8-Hydroxy Efavirenz produces a highly potent metabolite capable of causing synaptic damage nih.gov.
| Experimental Model | Compound | Concentration | Observed Effect on Dendritic Spines |
| Rat Primary Hippocampal Neurons | rac 8-Hydroxy Efavirenz | 10 nM | Considerable damage |
| Rat Primary Hippocampal Neurons | This compound | 0.1 μM (100 nM) | Significant loss of dendritic spines |
| Rat Primary Hippocampal Neurons | Efavirenz | 0.1 μM (100 nM) | Reduction in spine density |
Calcium Flux Modulation in Neurons
8-Hydroxy Efavirenz disrupts neuronal calcium homeostasis by inducing an influx of calcium ions nih.govnih.gov. In primary rat hippocampal neurons, the application of 10 μM 8-Hydroxy Efavirenz caused immediate increases in intracellular calcium concentrations, an effect not observed with the parent compound Efavirenz at the same concentration nih.gov. This dysregulation of calcium is a key mechanism behind its neurotoxicity. Further investigation revealed that this effect is dose-dependent and is primarily mediated by L-type voltage-operated calcium channels (VOCCs). Blockade of these specific channels was shown to protect dendritic spines from the damage induced by 8-Hydroxy Efavirenz nih.gov.
| Cell Type | Compound | Concentration | Effect on Intracellular Calcium |
| Primary Rat Hippocampal Neurons | This compound | 10 μM | Immediate increase |
| Primary Rat Hippocampal Neurons | Efavirenz | 10 μM | No effect |
| Primary Rat Hippocampal Neurons | 7-Hydroxy Efavirenz | 10 μM | No effect |
Neurotoxicity in Cultured Brain Astrocytes
In addition to its effects on neurons, 8-Hydroxy Efavirenz also exhibits toxicity towards astrocytes, the most abundant glial cells in the central nervous system. In cultured primary rat astrocytes, chronic exposure to 8-Hydroxy Efavirenz resulted in time- and concentration-dependent cell toxicity nih.gov. While it was found to be less toxic than the parent compound Efavirenz in this specific cell type, it stimulated the glycolytic flux (glucose consumption and lactate (B86563) release) at sub-toxic concentrations nih.gov. Cultured rat astrocytes were also found to efficiently accumulate the compound, indicating sustained exposure within the central nervous system could contribute to its long-term effects nih.gov.
Impact on Cellular Stress Regulators (e.g., IRE1α-XBP1 activation in hepatocytes)
8-Hydroxy Efavirenz has been shown to activate key cellular stress regulators, although to a lesser extent than its parent compound. Specifically, its impact on the inositol-requiring 1α (IRE1α) and X-box binding protein 1 (XBP1) pathway, a component of the unfolded protein response, has been studied in hepatocytes. In primary human hepatocytes, a 4-hour exposure to 50 μM 8-Hydroxy Efavirenz resulted in a 10.3-fold increase in XBP1 splicing, an indicator of its activation nih.gov. In comparison, Efavirenz caused a 35.7-fold increase under the same conditions nih.gov. A similar pattern was observed in primary mouse hepatocytes, where 50 μM 8-Hydroxy Efavirenz led to a 2.9-fold increase in spliced XBP1, while Efavirenz induced a 36.4-fold increase nih.gov. Furthermore, unlike Efavirenz, 8-Hydroxy Efavirenz did not cause a change in the levels of phosphorylated IRE1α (the active form) in mouse hepatocytes nih.gov. This demonstrates that while both compounds can activate this stress pathway, the structural change from the single oxygen insertion in 8-Hydroxy Efavirenz markedly decreases its ability to do so compared to Efavirenz nih.gov.
| Cell Type | Compound (50 μM) | Fold Increase in XBP1 Splicing |
| Primary Human Hepatocytes | This compound | 10.3 |
| Primary Human Hepatocytes | Efavirenz | 35.7 |
| Primary Mouse Hepatocytes | This compound | 2.9 |
| Primary Mouse Hepatocytes | Efavirenz | 36.4 |
Mechanisms of Blood-Brain Barrier (BBB) Effects (e.g., in vitro models)
While this compound has been identified as a potent neurotoxin, comprehensive in vitro studies specifically elucidating its direct mechanisms of action on the blood-brain barrier (BBB) are limited. The existing body of research primarily focuses on its neurotoxic effects on neuronal cells and the documented impact of its parent compound, Efavirenz, on the BBB. Nevertheless, the presence of 8-Hydroxy Efavirenz in the cerebrospinal fluid (CSF) at concentrations known to be toxic to neurons in vitro strongly indicates its ability to cross this critical barrier. nih.govnih.gov
Current understanding, drawn from available research, points towards indirect evidence of 8-Hydroxy Efavirenz's interaction with the BBB, largely inferred from its neurotoxicity and the behavior of its parent molecule.
Neurotoxicity and Implied BBB Penetration
In vitro studies have established that 8-Hydroxy Efavirenz is significantly more toxic to primary neuronal cultures than Efavirenz itself. nih.govnih.gov Neuronal damage has been observed at concentrations as low as 3.3 ng/mL for 8-Hydroxy Efavirenz, a level that is frequently detected in the CSF of patients. nih.gov This finding is crucial as it suggests that not only does the metabolite cross the BBB, but it does so to an extent that can lead to centrally-mediated adverse effects. nih.govnih.gov
The mechanisms underlying this neurotoxicity are thought to involve mitochondrial damage and the induction of pro-inflammatory cytokines. nih.govresearchgate.net While these effects are on neuronal cells, they underscore the importance of understanding how 8-Hydroxy Efavirenz gains access to the central nervous system.
Below is a data table comparing the in vitro neurotoxic concentrations of Efavirenz and 8-Hydroxy Efavirenz.
| Compound | In Vitro Model | Observed Effect | Toxic Concentration |
| 8-Hydroxy Efavirenz | Primary Neuronal Culture | Neuronal Damage | 3.3 ng/mL |
| Efavirenz | Primary Neuronal Culture | Neuronal Damage | 31.6 ng/mL |
Table 1: Comparative In Vitro Neurotoxicity
Insights from the Parent Compound, Efavirenz
Studies on Efavirenz provide some potential, albeit indirect, insights into how its metabolite might interact with the BBB. In vitro models using human cerebral microvascular endothelial cells (hCMEC) have shown that Efavirenz can compromise the integrity of the BBB. nih.gov
Key findings for Efavirenz include:
Increased Endothelial Permeability : Treatment with Efavirenz has been shown to significantly increase the permeability of hCMEC monolayers to molecules of various sizes. nih.gov
Reduction in Tight Junction Proteins : The increased permeability is correlated with a specific reduction in the levels of claudin-5, a critical tight junction protein that regulates paracellular flux across the BBB. nih.gov The expression of other tight junction proteins, such as occludin and ZO-1, appeared to be unaffected in some studies. nih.gov
It is important to note that these are the effects of the parent drug, and it cannot be assumed that this compound will have identical effects. However, these findings provide a plausible framework for future investigations into the specific BBB effects of the metabolite.
Role of Efflux Transporters
The role of efflux transporters, such as P-glycoprotein (P-gp), in the transport of 8-Hydroxy Efavirenz across the BBB has not been specifically detailed in in vitro models. For the parent compound Efavirenz, there are conflicting reports regarding its interaction with P-gp. ualberta.ca Some studies suggest it is neither a substrate nor an inhibitor of P-gp at the BBB, while others indicate it may modulate the expression of such transporters. ualberta.ca Given the structural similarity, it is conceivable that 8-Hydroxy Efavirenz may also be a substrate or modulator of BBB efflux transporters, but this requires direct experimental verification.
Structure Activity Relationship Sar Studies of Efavirenz and Its Metabolites
Correlation of Structural Modifications with Metabolic Fate and Enzyme Specificity
The metabolism of efavirenz (B1671121) is a prime example of how molecular structure dictates enzymatic handling. The parent drug is extensively metabolized by hepatic cytochrome P450 (CYP) enzymes, with specific isoforms targeting distinct positions on the molecule.
The primary metabolic pathway is 8-hydroxylation, a reaction predominantly catalyzed by the enzyme CYP2B6. This transformation introduces a hydroxyl group at the C-8 position of the benzoxazinone (B8607429) ring system, yielding 8-hydroxyefavirenz (B1664214). This metabolite can then undergo a secondary oxidation, also mediated by CYP2B6, to form 8,14-dihydroxyefavirenz (B8820817).
A secondary, less prominent metabolic route involves hydroxylation at the C-7 position, a reaction primarily carried out by CYP2A6. These hydroxylated metabolites, including 8-hydroxyefavirenz, are subsequently made more water-soluble for excretion through conjugation, typically with glucuronic acid. This intricate metabolic network highlights the specificity of CYP enzymes, where the structural accessibility and electronic properties of the C-8 and C-7 positions make them susceptible to oxidative attack by CYP2B6 and CYP2A6, respectively.
SAR for In Vitro Cellular Bioactivities (e.g., neurotoxicity, hepatotoxicity)
The structural features of efavirenz and its metabolites also correlate with their potential toxicities observed in cellular models.
Neurotoxicity : Efavirenz is associated with central nervous system side effects. nih.govnih.govnews-medical.net In vitro studies have specifically implicated the major metabolite, 8-hydroxyefavirenz, as a key mediator of this toxicity. nih.gov At concentrations found in the cerebrospinal fluid of patients, 8-hydroxyefavirenz has been shown to be more neurotoxic than the parent drug. researchgate.net It can induce apoptosis (programmed cell death) in primary hippocampal neurons and cause a loss of dendritic spines, which are crucial for synaptic communication. caymanchem.com This suggests a direct SAR where the introduction of the C-8 hydroxyl group creates a metabolite with enhanced neurotoxic potential, possibly through mechanisms like mitochondrial disruption and altered calcium homeostasis. nih.govnih.gov
| Compound | Bioactivity | Observed In Vitro Effects |
|---|---|---|
| Efavirenz | Neurotoxicity | Toxic to neurons in culture, induces mitochondrial disruption. nih.gov |
| rac 8-Hydroxy Efavirenz | Neurotoxicity | Induces apoptosis and loss of dendritic spines in hippocampal neurons. caymanchem.com Considered more neurotoxic than parent Efavirenz. researchgate.netresearchgate.net |
| Efavirenz | Hepatotoxicity | Associated with immunoallergic reactions and mitochondrial stress in hepatocytes. nih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Binding Affinity Predictions for Enzymes (e.g., CYP46A1, CYP2B6)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mode of rac-8-Hydroxy Efavirenz (B1671121) within the active sites of metabolizing enzymes like Cytochrome P450 2B6 (CYP2B6) and its interaction with off-target enzymes such as Cytochrome P450 46A1 (CYP46A1).
Interaction with CYP2B6: CYP2B6 is the primary enzyme responsible for the 8-hydroxylation of Efavirenz. nih.govclinpgx.org While direct docking studies on the 8-Hydroxy Efavirenz metabolite are not extensively detailed in the available literature, insights can be drawn from studies on the parent compound, Efavirenz. The crystal structure of CYP2B6 in complex with an Efavirenz analog reveals that the active site accommodates the drug by the movement of various side chains. mdpi.com The binding of Efavirenz itself is of relatively low affinity. mdpi.com Genetic variants of CYP2B6, such as the CYP2B6*6 allele, have been shown to alter the binding affinity of the parent drug, leading to a decreased catalytic efficiency for the formation of 8-Hydroxy Efavirenz. iu.edu This suggests that specific amino acid changes within the active site, as seen in the variant protein, modify the binding and catalytic properties. nih.gov The metabolite, 8-Hydroxy Efavirenz, is also known to be an inhibitor of CYP2B6, indicating it can bind to the enzyme's active site. researchgate.net
Interaction with CYP46A1: CYP46A1 is the main cholesterol-hydroxylating enzyme in the brain and an off-target receptor for Efavirenz and its metabolites. nih.gov Computational and in vitro studies have shown that 8-Hydroxy Efavirenz acts as an allosteric activator of CYP46A1. nih.govnih.gov Unlike the parent compound, (S)-Efavirenz, which binds to a specific allosteric site, studies have revealed that (rac)-8-Hydroxy Efavirenz can interact with two different allosteric sites on the enzyme: the site for (S)-Efavirenz and a second site for the neurotransmitter L-Glutamate. nih.govnih.gov This dual-site interaction differentiates the metabolite's effect from that of the parent drug. nih.gov Docking models suggest that the hydroxylation position on the Efavirenz molecule is a key determinant of which allosteric site the metabolite will bind to. nih.gov
| Enzyme | Role in Interaction | Predicted Binding Site | Key Findings from Computational Studies |
|---|---|---|---|
| CYP2B6 | Primary Metabolizing Enzyme / Inhibition | Active Site | The metabolite acts as an inhibitor, suggesting binding within the catalytic site. Binding affinity of the parent drug is altered by CYP2B6 genetic polymorphisms. iu.edunih.govresearchgate.net |
| CYP46A1 | Off-Target Allosteric Activation | Allosteric Sites | Binds to two distinct allosteric sites (the (S)-Efavirenz site and the L-Glutamate site), leading to enzyme activation. nih.govnih.gov The hydroxylation position is critical for determining binding site interaction. nih.gov |
Molecular Dynamics Simulations of Metabolite-Enzyme Complexes
Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. These simulations complement the static pictures provided by molecular docking by revealing the dynamic behavior, conformational flexibility, and stability of the ligand-protein complex.
While specific MD simulation studies focusing exclusively on the rac-8-Hydroxy Efavirenz-enzyme complex are not prominent in the literature, their application can be inferred from the existing docking models. Following the docking of 8-Hydroxy Efavirenz into the active or allosteric sites of enzymes like CYP2B6 or CYP46A1, MD simulations would be the logical next step to:
Assess Binding Stability: MD simulations can evaluate the stability of the docked pose over time, confirming whether the predicted interactions are maintained in a dynamic environment.
Reveal Conformational Changes: These simulations can show how the enzyme's active site or allosteric pocket adapts to the binding of the metabolite. This is particularly relevant for CYP2B6, which is known for its plasticity.
Map Water Molecule Networks: MD can identify the role of water molecules in mediating interactions between the metabolite and the enzyme, which can be crucial for binding affinity and catalytic activity.
Explore Dissociation Pathways: By simulating the unbinding of 8-Hydroxy Efavirenz from the enzyme, researchers can gain insights into the kinetics of the interaction and the lifespan of the metabolite-enzyme complex.
For the CYP46A1-metabolite complex, MD simulations could help elucidate how the binding of 8-Hydroxy Efavirenz at one or both allosteric sites translates into the conformational changes that lead to enzyme activation.
Quantum Chemical Calculations for Mechanistic Insights into Hydroxylation Reactions
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. nih.gov These methods provide fundamental insights into reaction mechanisms, such as the hydroxylation of Efavirenz to 8-Hydroxy Efavirenz.
The reactive sites of the parent Efavirenz molecule have been analyzed using quantum chemical calculations. researchgate.net Such studies help to explain why specific positions on the molecule are more susceptible to metabolic attack by Cytochrome P450 enzymes. The 8-position on the benzoxazinone (B8607429) ring system of Efavirenz is a primary site for metabolism, leading to the formation of 8-Hydroxy Efavirenz. clinpgx.orgmdpi.com
QC calculations can provide mechanistic insights by:
Mapping the Reaction Pathway: They can model the step-by-step process of hydroxylation, which involves the activation of molecular oxygen by the heme iron of the P450 enzyme and the subsequent insertion of an oxygen atom into a C-H bond of the substrate.
Calculating Activation Energies: By computing the energy barriers for hydroxylation at different positions on the Efavirenz molecule, QC methods can predict the most likely sites of metabolism. A lower activation energy for the 8-position would explain its preference as the major site of hydroxylation.
Analyzing Electronic Properties: These calculations can determine the distribution of electron density and the molecular orbitals of Efavirenz, identifying regions that are electronically favorable for electrophilic attack by the activated oxygen species of the enzyme.
These theoretical calculations provide a powerful complement to experimental studies, offering a detailed rationale for the observed metabolic profile of Efavirenz. researchgate.net
In Silico Prediction of Metabolite Biotransformation and Reactivity
In silico prediction of biotransformation involves using computational models to forecast the metabolic fate of a compound. These models range from simple rule-based systems to complex, systems-level approaches like physiologically based pharmacokinetic (PBPK) modeling.
PBPK Modeling: PBPK models are mathematical representations of the body's physiological and biochemical processes that govern the absorption, distribution, metabolism, and excretion (ADME) of a drug. For Efavirenz and its metabolite 8-Hydroxy Efavirenz, PBPK models are used to simulate plasma concentrations and predict the impact of various factors, such as drug-drug interactions and genetic polymorphisms. nih.gov
For instance, in silico PBPK simulations have been used to predict the effect of co-administered drugs like rifampicin (B610482) on Efavirenz clearance through the 8-hydroxy pathway. nih.gov These models incorporate in vitro data on enzyme kinetics (such as Km and Vmax for CYP2B6-mediated 8-hydroxylation) and information on genetic phenotypes (e.g., CYP2B6 extensive vs. poor metabolizers) to predict how drug concentrations will change in a virtual patient population. nih.govmdpi.com
Metabolite Formation and Reactivity Prediction: The formation of 8-Hydroxy Efavirenz is a key component of these models, as it represents the major clearance pathway for the parent drug. nih.govclinpgx.org In silico models have confirmed that the 8-hydroxy pathway, primarily mediated by CYP2B6, accounts for the vast majority of the oxidative metabolism of Efavirenz. nih.gov Further metabolism of 8-Hydroxy Efavirenz to secondary metabolites like 8,14-dihydroxyefavirenz (B8820817) is also catalyzed by CYP2B6 and can be included in these predictive models. nih.gov While 8-Hydroxy Efavirenz itself is generally considered pharmacologically inactive against HIV, it can be further oxidized to a reactive quinone-imine species, a process that can also be modeled computationally to assess potential reactivity and toxicity. researchgate.net
| Modeling Approach | Purpose | Key Inputs | Predicted Outputs / Insights |
|---|---|---|---|
| PBPK Modeling | Predicting pharmacokinetics and drug-drug interactions. | Enzyme kinetics (CYP2B6), genetic phenotypes, body weight, co-medications. nih.gov | Prediction of Efavirenz and 8-Hydroxy Efavirenz plasma concentrations; impact of inducers (e.g., rifampicin) on metabolite formation. nih.gov |
| Population PK Modeling | Quantifying variability in metabolite formation and clearance. | Plasma concentration data from clinical studies, patient demographics, CYP2B6 genotype. nih.gov | Identified CYP2B6 genotype as the most significant predictor of Efavirenz clearance via the 8-hydroxylation pathway. nih.gov |
| Reactive Metabolite Prediction | Assessing the potential for further bioactivation. | Chemical structure of 8-Hydroxy Efavirenz. | Predicts potential for oxidation to reactive intermediates like quinone-imines. researchgate.net |
Future Research Directions and Translational Perspectives Preclinical
Elucidating Undiscovered Metabolic Pathways and Minor Metabolites of Efavirenz (B1671121) Leading to or from 8-Hydroxy Efavirenz
While the conversion of Efavirenz to 8-Hydroxy Efavirenz by Cytochrome P450 2B6 (CYP2B6) is established as the principal metabolic pathway, the full metabolic fate of Efavirenz is more complex. nih.govmdpi.com Research indicates that other enzymes and pathways contribute to its biotransformation, and not all variability in Efavirenz clearance can be explained by the 8-hydroxylation pathway or CYP2B6 genetics alone. nih.gov
Future research should focus on:
Identification of Novel Secondary Metabolites: In vitro studies have detected the formation of novel dihydroxylated metabolites from both 7- and 8-Hydroxy Efavirenz that are distinct from the known 8,14-dihydroxyefavirenz (B8820817). nih.govclinpgx.org Further investigation is needed to structurally characterize these metabolites and identify the enzymes responsible for their formation.
Exploring Minor Oxidative Pathways: While CYP2B6 is dominant, enzymes such as CYP2A6, CYP3A4, CYP3A5, and CYP1A2 also contribute to Efavirenz metabolism. clinpgx.orgresearchgate.net The relative contribution of these minor pathways, especially in individuals with compromised CYP2B6 function, requires deeper quantitative analysis.
Characterizing Conjugative Pathways: Beyond primary oxidation, metabolites undergo conjugation. The O-glucuronide of 8-Hydroxy Efavirenz is a major urinary metabolite. clinpgx.org However, species-dependent differences, such as the formation of a sulfate (B86663) conjugate of 8-Hydroxy Efavirenz in rats and monkeys but not humans, suggest that other human conjugative pathways may be unidentified. clinpgx.org Similarly, glutathione (B108866) (GSH)-related products have been found in rats and guinea pigs, warranting investigation into the potential for similar, perhaps minor, pathways in humans under specific conditions. clinpgx.org
| Metabolic Step | Parent Compound | Resulting Metabolite | Primary Enzyme(s) Involved | Significance |
|---|---|---|---|---|
| 8-Hydroxylation | Efavirenz | 8-Hydroxy Efavirenz | CYP2B6 (major), CYP2A6, CYP3A4/5, CYP1A2 (minor) | Major clearance pathway |
| 7-Hydroxylation | Efavirenz | 7-Hydroxy Efavirenz | CYP2A6 | Minor pathway |
| Secondary Hydroxylation | 8-Hydroxy Efavirenz | 8,14-dihydroxyefavirenz | CYP2B6 | Secondary metabolism |
| Secondary Oxidation | 7-Hydroxy Efavirenz / 8-Hydroxy Efavirenz | Novel Dihydroxylated Metabolites | Primarily CYP2B6 | Undiscovered secondary metabolites |
| O-Glucuronidation | 8-Hydroxy Efavirenz | 8-Hydroxy Efavirenz-O-glucuronide | Various UGTs | Major urinary metabolite |
| N-Glucuronidation | Efavirenz | Efavirenz-N-glucuronide | UGT2B7 | Direct conjugation pathway |
| Sulfation | 8-Hydroxy Efavirenz | 8-Hydroxy Efavirenz-sulfate | Sulfotransferases | Observed in some animal species, not humans |
Deeper Understanding of Stereoisomer-Specific Pharmacological and Toxicological Mechanisms
Efavirenz is administered as a single (S)-enantiomer, and its metabolism by CYP2B6 is highly stereoselective, showing a more than 10-fold preference for the (S)-enantiomer over the (R)-enantiomer. nih.gov This leads to the predominant formation of (S)-8-Hydroxy Efavirenz. While the neurotoxicity of 8-Hydroxy Efavirenz has been documented, the specific contributions of each stereoisomer are not fully understood. johnshopkins.edunih.gov
Future research priorities include:
Pharmacology of (R)-8-Hydroxy Efavirenz: The metabolism of R-Efavirenz is described as largely unexplored. nih.gov It is critical to investigate the metabolic pathways of the (R)-enantiomer and to characterize the pharmacological and toxicological profiles of its corresponding hydroxylated metabolites.
Stereospecific Neurotoxicity: Preclinical studies have shown that 8-Hydroxy Efavirenz is a potent neurotoxin, inducing dendritic spine injury in primary neurons at nanomolar concentrations. johnshopkins.edunih.gov It is crucial to conduct head-to-head comparisons of the neurotoxic potential of purified (S)- and (R)-8-Hydroxy Efavirenz to determine if the observed toxicity is driven by one enantiomer.
Enantiomer-Specific Receptor Interactions: The mechanisms of 8-Hydroxy Efavirenz-induced neurotoxicity involve dysregulation of neuronal calcium homeostasis, primarily through L-type voltage-operated calcium channels. johnshopkins.edu Future studies should explore whether the (S)- and (R)-enantiomers interact differently with this and other potential off-target receptors in the central nervous system.
Development of Advanced In Vitro Models for Studying Metabolite Disposition and Effects
Much of the current understanding of Efavirenz metabolism comes from studies using subcellular fractions (human liver microsomes) and recombinant enzymes. While valuable, these systems lack the cellular complexity and longevity to study integrated metabolic processes, regulation, and chronic toxicity.
The development and application of advanced in vitro models are essential:
3D Liver Spheroids: Three-dimensional (3D) spheroid cultures of primary human hepatocytes are emerging as superior models that maintain the expression and activity of key metabolizing enzymes like CYPs for extended periods (e.g., >21 days), unlike conventional 2D cultures. nih.govnih.govmdpi.com These models are well-suited for studying the metabolism of low-clearance compounds and for investigating long-term effects such as enzyme induction and chronic toxicity of 8-Hydroxy Efavirenz.
Liver-on-a-Chip (Microphysiological Systems): These systems integrate fluid flow with 3D cell cultures, creating a more physiologically realistic microenvironment. rsc.orgyoutube.com Liver-on-a-chip models can be used to perform more complex and quantitative studies of Efavirenz metabolism, including metabolite kinetics and the interplay between different hepatic cell types. rsc.org Such platforms have been specifically identified as valuable for exploring the complex primary and secondary metabolism of Efavirenz. rsc.org
Inter-Organ Systems: Given that Efavirenz metabolites can exert effects on other organs, particularly the brain, developing coupled organ-on-a-chip systems (e.g., liver-brain) is a key future direction. These models could provide unprecedented insight into how hepatic metabolism of Efavirenz to 8-Hydroxy Efavirenz influences the metabolite's transport across the blood-brain barrier and its subsequent neurotoxic effects. nih.gov
Exploration of Novel Analytical Techniques for Enhanced Metabolite Profiling
The identification and quantification of metabolites are foundational to understanding drug disposition. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard, newer techniques offer enhanced capabilities. nih.gov
Future research should leverage:
High-Resolution Mass Spectrometry (HRMS): Techniques like Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight (UPLC-QTOF) MS enable the detection and identification of unknown metabolites in complex biological matrices with high sensitivity and mass accuracy, which is ideal for discovering novel metabolic pathways. semanticscholar.org
Mass Spectrometry Imaging (MSI): MSI is a powerful technique that allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections while preserving anatomical context. asm.orgnih.gov Applying MSI could reveal how rac 8-Hydroxy Efavirenz distributes within specific brain regions or liver lobules, linking its presence to localized biological effects or toxicity. asm.orgacs.org
Untargeted Metabolomics: This approach assesses the global impact of a drug on the metabolome of a cell or organism. nih.govfrontiersin.org Applying untargeted metabolomics to preclinical models exposed to this compound could identify novel biomarkers of toxicity and reveal unexpected perturbations in biochemical pathways.
Integration of Multi-Omics Data with Metabolomic Profiles in Preclinical Research
The significant interindividual variability in Efavirenz metabolism is strongly linked to genetic polymorphisms in the CYP2B6 gene. clinpgx.orgiu.edu This established gene-metabolite relationship serves as a foundation for a broader systems biology approach.
Future directions should focus on:
Systems Pharmacology Models: Integrating data from genomics (e.g., CYP2B6, CYP2A6, and UGT variants), transcriptomics (enzyme expression), proteomics (enzyme abundance), and metabolomics (parent drug and metabolite levels) can create comprehensive quantitative models. nih.gov These models can help predict how genetic variations influence the complete metabolic profile of Efavirenz, including the formation and clearance of this compound.
Linking Metabolomics to Toxicogenomics: Combining metabolite profiling with transcriptomic or proteomic analysis of tissues from preclinical models (e.g., rat neurons exposed to 8-Hydroxy Efavirenz) can elucidate the molecular mechanisms of toxicity. This approach can identify the specific cellular pathways that are perturbed by the metabolite, providing a deeper understanding of its adverse effects. A study combining MSI with proteomics has already been used to investigate lipid and protein changes in the mouse brain following Efavirenz treatment. acs.org
Preclinical Investigations of this compound in Animal Models of Relevant Disease States (excluding human clinical outcomes)
While in vitro models provide mechanistic insights, in vivo animal models are indispensable for understanding the integrated physiological and behavioral consequences of exposure to this compound.
Key preclinical investigations should include:
Q & A
Q. What experimental methods are recommended for quantifying rac 8-Hydroxy Efavirenz in biological matrices?
A validated HPLC method using a C18 or biphenyl column is widely employed. Key parameters include:
- Chromatographic conditions : Retention times of 8.75 min (efavirenz) and 9.33 min (8-hydroxy efavirenz) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) .
- Validation : Linear calibration ranges (2.5–150 μM), LOD (29.49 μM), and LOQ (89.38 μM) for 8-hydroxy efavirenz. Inter-day precision should be ≤15% .
- Application : Human liver microsomes (HLMs) for metabolism studies, with correlation coefficients ≥0.97 for metabolite formation over time .
Q. How does CYP2B6 polymorphism influence this compound formation?
CYP2B6 is the primary enzyme for 8-hydroxylation. Methodological approaches include:
Q. What neurocognitive metrics correlate with this compound exposure?
Use a combination of:
- CSF/plasma sampling : Quantify 8-hydroxy efavirenz via HPLC and correlate with neuropsychological (NP) tests (e.g., learning, language scores) .
- Questionnaires : Standardized tools like the Hospital Anxiety and Depression Scale (HADS) to assess sleep disturbances or mood changes .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s neuroprotective vs. neurotoxic effects?
Contradictory findings (e.g., improved NP scores vs. dendritic spine injury) require:
- Dose-response studies : Compare low (0.01 μM) vs. high (>10 μM) concentrations in neuronal cultures .
- In vitro models : Primary hippocampal neurons to assess apoptosis (via caspase-3 assays) and dendritic spine density (confocal microscopy) .
- In vivo validation : CSF-to-plasma ratios in animal models to mimic human exposure levels .
Q. What methodologies elucidate this compound’s secondary metabolism pathways?
Secondary metabolites (e.g., 8,14-dihydroxy efavirenz) require:
- Radiolabeled tracing : Use <sup>14</sup>C-efavirenz to track hydroxylation and conjugation pathways in HLMs .
- LC-MS/MS : Identify novel dihydroxylated metabolites with m/z transitions specific to efavirenz derivatives .
- Enzyme inhibition assays : ThioTEPA (CYP2B6 inhibitor) to confirm metabolic contributions .
Q. How to optimize analytical separations for this compound and its isomers?
Column chemistry critically impacts resolution:
- Biphenyl vs. C18 : Biphenyl columns enhance selectivity for polar metabolites due to π-π interactions .
- Method robustness : Test under varied pH (2.5–5.0) and temperature (25–40°C) to optimize peak symmetry .
- Co-elution challenges : Use neostigmine as an internal standard to control for retention time shifts .
Q. What experimental designs address discrepancies in CYP2A6’s role in this compound metabolism?
While CYP2B6 dominates, CYP2A6 contributes to 7-hydroxylation:
- Recombinant enzyme assays : Compare metabolite formation rates in CYP2A6- vs. CYP2B6-expressing systems .
- Correlation analysis : Link CYP2A6 activity (e.g., coumarin 7-hydroxylation) to 7-hydroxy efavirenz levels in HLMs .
Methodological Notes
- Data interpretation : Use polynomial regression for non-linear metabolite-concentration relationships .
- Ethical considerations : For clinical data, disclose CYP2B6 genotype associations with neurocognitive outcomes to avoid bias .
- Literature gaps : Prioritize studies on 8,14-dihydroxy efavirenz’s pharmacological activity, absent from in vitro models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
